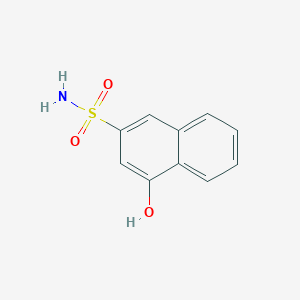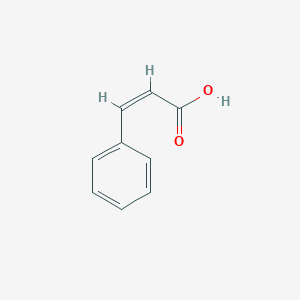![molecular formula C16H13NO4 B086137 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one CAS No. 14482-04-3](/img/structure/B86137.png)
4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one, also known as acridone, is a heterocyclic compound that has been extensively studied for its various biological activities. Acridone is a yellow crystalline solid that has been used in the synthesis of many other compounds due to its unique structure and properties.
Applications De Recherche Scientifique
Acridone has been extensively studied for its various biological activities. It has been found to possess antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties. Acridone has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, tyrosinase, and topoisomerase. Due to these properties, 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one has been investigated for its potential use in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one is not fully understood. However, it is believed that 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. For example, 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. This results in an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to improved cognitive function.
Effets Biochimiques Et Physiologiques
Acridone has been shown to have several biochemical and physiological effects. For example, it has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Acridone has also been shown to induce apoptosis in cancer cells, which can lead to the death of these cells. Additionally, 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one has been shown to possess anti-inflammatory and antioxidant properties, which can help to protect cells from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various cellular processes and identifying potential drug targets. Additionally, 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one is relatively easy to synthesize and is readily available. However, one limitation of using 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one in lab experiments is its toxicity. Acridone has been shown to be toxic to certain cells, and caution should be taken when handling this compound.
Orientations Futures
There are many future directions for 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one research. One area of interest is the development of new drugs for the treatment of various diseases. Acridone has been shown to possess many biological activities that could be useful in the development of new drugs. Another area of interest is the development of new synthetic methods for 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one. New methods could improve the yield and purity of 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one, making it easier to work with in lab experiments. Finally, further studies are needed to fully understand the mechanism of action of 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one and its effects on various cellular targets.
Méthodes De Synthèse
The synthesis of 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one can be achieved by many different methods. One of the most common methods is the Povarov reaction, which involves the condensation of an arylamine, an aldehyde, and an alkene in the presence of an acid catalyst. Another method involves the oxidation of 9-methylacridine with potassium permanganate, followed by the addition of methanol and sulfuric acid. Acridone can also be synthesized by the reaction of 9-anthracenecarboxaldehyde with methylamine in the presence of a Lewis acid catalyst.
Propriétés
Numéro CAS |
14482-04-3 |
|---|---|
Nom du produit |
4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one |
Formule moléculaire |
C16H13NO4 |
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one |
InChI |
InChI=1S/C16H13NO4/c1-17-11-6-4-3-5-9(11)14(18)10-7-12(19-2)15-16(13(10)17)21-8-20-15/h3-7H,8H2,1-2H3 |
Clé InChI |
NKZNKBLXNLBATF-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C3=CC(=C4C(=C31)OCO4)OC |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)C3=CC(=C4C(=C31)OCO4)OC |
Synonymes |
4-Methoxy-11-methyl-1,3-dioxolo[4,5-c]acridin-6(11H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



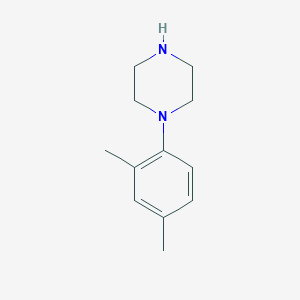
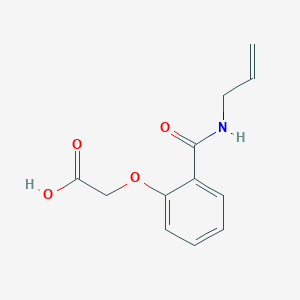
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)
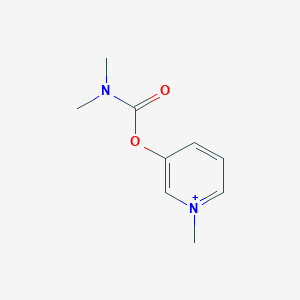
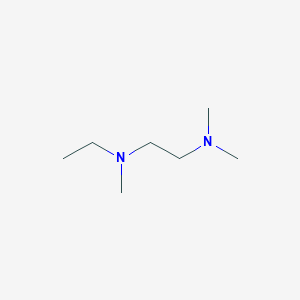
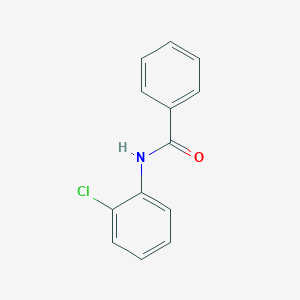

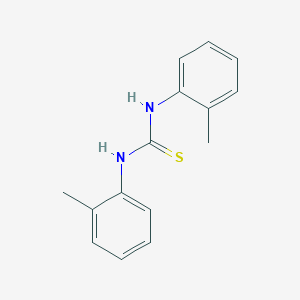
![Benzo[G]chrysene](/img/structure/B86070.png)

![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)
